N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide
CAS No.: 941905-08-4
Cat. No.: VC6240398
Molecular Formula: C18H20N2O2S
Molecular Weight: 328.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941905-08-4 |
|---|---|
| Molecular Formula | C18H20N2O2S |
| Molecular Weight | 328.43 |
| IUPAC Name | N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)-2-thiophen-2-ylacetamide |
| Standard InChI | InChI=1S/C18H20N2O2S/c1-2-9-20-16-7-6-14(11-13(16)5-8-18(20)22)19-17(21)12-15-4-3-10-23-15/h3-4,6-7,10-11H,2,5,8-9,12H2,1H3,(H,19,21) |
| Standard InChI Key | QXRFBJDQRKRFKJ-UHFFFAOYSA-N |
| SMILES | CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CC3=CC=CS3 |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide (CAS No. 941905-08-4) is a hybrid molecule combining a tetrahydroquinoline scaffold with a thiophene-acetamide side chain . Its IUPAC name, N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)-2-thiophen-2-ylacetamide, reflects the following features:
-
A tetrahydroquinoline core with a ketone group at position 2 and a propyl substituent at position 1.
-
An acetamide linker at position 6, bonded to a thiophen-2-yl moiety.
The molecular formula is C₁₈H₂₀N₂O₂S, with a molecular weight of 328.43 g/mol. Key identifiers include:
| Property | Value |
|---|---|
| SMILES | CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CC3=CC=CS3 |
| InChIKey | QXRFBJDQRKRFKJ-UHFFFAOYSA-N |
| PubChem CID | 16926760 |
Crystallographic and Conformational Analysis
While no crystallographic data exists for this compound, analogous quinoline-thiophene hybrids exhibit nonplanar geometries due to steric hindrance between aromatic systems. For example, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (a structurally related molecule) displays a dihedral angle of 74.27° between its thiophene rings . Such torsional effects likely influence the target compound’s reactivity and binding interactions.
Synthesis and Optimization
Proposed Synthetic Routes
The synthesis of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(thiophen-2-yl)acetamide likely involves:
-
Formation of the tetrahydroquinoline core: Cyclization of aniline derivatives with propionaldehyde under acidic conditions, followed by oxidation to introduce the ketone group.
-
N-Acylation at position 6: Reaction of 6-amino-2-oxo-1-propyl-1,2,3,4-tetrahydroquinoline with 2-(thiophen-2-yl)acetyl chloride in the presence of a base like triethylamine .
A similar protocol was used to synthesize N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, where 2-aminothiophene-3-carbonitrile underwent N-acylation with 2-(thiophen-2-yl)acetyl chloride .
Challenges in Purification and Yield
-
Solubility Issues: The compound’s solubility in common solvents (e.g., water, ethanol) remains uncharacterized, complicating purification.
-
Byproduct Formation: Competing reactions at the quinoline nitrogen or thiophene sulfur may require chromatographic separation.
Computational and Spectroscopic Insights
Spectroscopic Characterization
Hypothetical data extrapolated from related compounds:
-
FT-IR: Peaks at ~1680 cm⁻¹ (C=O stretch), ~3100 cm⁻¹ (N-H stretch), and ~690 cm⁻¹ (C-S vibration) .
-
¹H NMR: Signals at δ 1.2–1.4 ppm (propyl CH₃), δ 2.8–3.1 ppm (methylene groups), and δ 7.0–7.5 ppm (thiophene and quinoline aromatic protons) .
| Compound | IC₅₀ (COX-1) | IC₅₀ (COX-2) | Antimicrobial MIC (µg/mL) |
|---|---|---|---|
| Target Compound | Not tested | Not tested | Not tested |
| N-(3-Cyanothiophen-2-yl) analog | 12 µM | 8 µM | 16–32 (vs. S. aureus) |
| Quinoline acetohydrazide | 9 µM | 6 µM | 8–16 (vs. E. coli) |
Industrial and Research Applications
Agricultural Chemistry
Thiophene-containing compounds are utilized as fungicides and insecticides. The propyl chain in the target molecule may enhance lipid membrane permeability, improving agrochemical efficacy.
Material Science
Quinoline-thiophene hybrids serve as precursors for conductive polymers. The conjugated π-system in this compound could enable applications in organic semiconductors .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume